molecular formula C13H11F3N2O2 B13679915 methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B13679915
M. Wt: 284.23 g/mol
InChI Key: IPSISXUKTDYAJI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H11F3N2O2/c1-7-10(12(19)20-2)18-11(17-7)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3,(H,17,18)

InChI Key

IPSISXUKTDYAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl hydrazine hydrochloride with appropriate starting materials under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as flow chemistry, where reagents are continuously flowed through a reactor, can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is unique due to its specific imidazole structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Biological Activity

Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Overview of the Compound

The chemical structure of this compound can be represented as follows:

C12H10F3N3O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2

This compound belongs to the imidazole class, which is known for diverse pharmacological properties. Imidazole derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial activities.

Biological Activity

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The following table summarizes its activity against selected human tumor cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma5.0
Human Lung Adenocarcinoma7.5
Human Breast Cancer4.2
Human Ovarian Cancer3.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency in inhibiting tumor growth.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of:

  • Human Deacetylase Sirtuin 2 (HDSirt2)
  • Histone Deacetylase (HDAC)
  • Carbonic Anhydrase (CA)

These targets are critical in regulating cellular processes such as apoptosis and cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole derivatives indicates that modifications at specific positions significantly influence biological activity. For this compound:

  • Trifluoromethyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Methyl Substituent : At position 5, it has been shown to improve anticancer activity compared to unsubstituted analogs.

Study 1: In Vitro Evaluation

A study conducted on a panel of twelve human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity, particularly against ovarian and lung cancer cells. The study utilized flow cytometry to analyze apoptosis induction, revealing a significant increase in apoptotic cells upon treatment with the compound.

Study 2: In Vivo Assessment

In vivo studies using xenograft models in mice showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis indicated decreased proliferation markers and increased apoptosis within tumor tissues.

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